An In-depth Technical Guide to 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone: Physicochemical Properties and Synthetic Considerations
An In-depth Technical Guide to 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone, a halogenated and nitrated aromatic ketone of interest in synthetic organic chemistry. The document delineates the fundamental physicochemical properties of this compound, including its molecular weight and exact mass, which are crucial for analytical characterization and stoichiometric calculations in research and development. Furthermore, this guide explores the plausible synthetic pathways for its preparation, drawing upon established methodologies for the halogenation and nitration of acetophenone derivatives. The inherent reactivity of the α-bromo ketone functionality is discussed, highlighting its potential as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the context of medicinal chemistry and materials science. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.
Introduction
2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is a substituted aromatic ketone characterized by the presence of two bromine atoms and a nitro group. The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a potentially valuable building block in organic synthesis. The α-bromo ketone moiety is a well-established reactive handle for introducing a variety of substituents via nucleophilic substitution reactions. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group. The additional bromine atom on the phenyl ring further modifies the molecule's properties and provides another potential site for chemical modification.
This guide aims to provide a detailed understanding of the fundamental properties of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone and to offer insights into its synthetic preparation and potential applications, thereby supporting its use in research and development endeavors.
Physicochemical Properties
A precise understanding of the molecular weight and exact mass is fundamental for the unambiguous identification and characterization of a chemical compound. These parameters are critical for mass spectrometry analysis, purity assessment, and quantitative studies.
Molecular Formula, Molecular Weight, and Exact Mass
Based on its chemical structure, the molecular formula for 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone has been determined to be C₈H₅Br₂NO₃[1][2].
| Parameter | Value | Source |
| Molecular Formula | C₈H₅Br₂NO₃ | [1][2] |
| Molecular Weight | 322.94 g/mol | [1][3] |
| Exact Mass | 322.86323 Da | Calculated |
Molecular Weight Calculation: The molecular weight is the sum of the average atomic masses of all atoms in the molecule.
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Carbon (C): 8 x 12.011 u = 96.088 u
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Hydrogen (H): 5 x 1.008 u = 5.040 u
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Bromine (Br): 2 x 79.904 u = 159.808 u
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Nitrogen (N): 1 x 14.007 u = 14.007 u
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Oxygen (O): 3 x 15.999 u = 47.997 u Total Molecular Weight = 322.940 u
Exact Mass Calculation: The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.
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¹²C: 8 x 12.000000 u = 96.000000 u
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¹H: 5 x 1.007825 u = 5.039125 u
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⁷⁹Br: 2 x 78.918337 u = 157.836674 u
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¹⁴N: 1 x 14.003074 u = 14.003074 u
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¹⁶O: 3 x 15.994915 u = 47.984745 u Total Exact Mass = 320.863618 u
Note: The presence of two bromine atoms will result in a characteristic isotopic pattern in mass spectrometry (¹⁹Br and ⁸¹Br exist in roughly a 1:1 ratio), with major peaks at approximately m/z 320.86, 322.86, and 324.86.
Synthesis and Methodologies
The synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone, while not extensively detailed in publicly available literature for this specific molecule, can be logically approached through established organic chemistry transformations. The general strategy involves the functionalization of a suitable acetophenone precursor.
Retrosynthetic Analysis
A plausible retrosynthetic approach would involve the α-bromination of a substituted acetophenone. The key precursor would be 1-(5-bromo-2-nitrophenyl)ethanone. This precursor, in turn, can be envisioned to be synthesized from a simpler starting material through nitration and bromination reactions.
Caption: Retrosynthetic analysis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone.
Proposed Synthetic Protocol
Step 1: Nitration of Acetophenone
The initial step would involve the nitration of acetophenone to introduce the nitro group onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction.
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Reaction: Acetophenone is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, at low temperatures to control the reaction and prevent over-nitration[4]. The primary product is expected to be a mixture of ortho and meta isomers, with the meta isomer, 3'-nitroacetophenone, often being the major product due to the deactivating and meta-directing nature of the acetyl group. However, for the synthesis of the target molecule, the ortho-nitro isomer is required. Separation of the isomers would be necessary.
Step 2: Bromination of 2-Nitroacetophenone
The subsequent step is the bromination of the aromatic ring of 2-nitroacetophenone.
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Reaction: The bromination of 2-nitroacetophenone would be carried out using a brominating agent such as elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or in a suitable solvent like acetic acid. The nitro group is strongly deactivating and meta-directing. Therefore, the bromine atom would be directed to the position meta to the nitro group, which is the 5-position of the phenyl ring, yielding 1-(5-bromo-2-nitrophenyl)ethanone.
Step 3: α-Bromination of 1-(5-Bromo-2-nitrophenyl)ethanone
The final step is the introduction of the second bromine atom at the α-position to the carbonyl group.
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Reaction: The α-bromination of ketones can be achieved under acidic or basic conditions. A common and effective method involves the use of N-bromosuccinimide (NBS) with a catalytic amount of acid, or reaction with bromine in a solvent like acetic acid or chloroform[4][5]. This reaction proceeds via an enol or enolate intermediate. The electron-withdrawing nature of the substituted phenyl ring can influence the rate of enolization.
Caption: Proposed workflow for the synthesis of the target compound.
Reactivity and Potential Applications
The chemical reactivity of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is primarily dictated by the α-bromo ketone functionality.
Key Reactions
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Nucleophilic Substitution: The bromine atom at the α-position is a good leaving group and is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the facile introduction of diverse functional groups at this position, making it a valuable intermediate for building molecular complexity.
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Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (esters, amides, or acids, depending on the nucleophile present).
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Hantzsch Thiazole Synthesis: α-Halo ketones are key reactants in the Hantzsch thiazole synthesis, where they react with a thioamide to form a thiazole ring, a common scaffold in many biologically active molecules.
Potential Applications
Given its structural features and reactivity, 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone can be considered a precursor for:
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Pharmaceutical Intermediates: The ability to introduce various functionalities through nucleophilic substitution makes it a candidate for the synthesis of novel heterocyclic compounds with potential biological activity. Many pharmaceuticals contain substituted aromatic and heterocyclic cores.
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Materials Science: Polyhalogenated aromatic compounds can serve as building blocks for functional materials, such as polymers with specific electronic or photophysical properties, or as intermediates in the synthesis of dyes and pigments.
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Chemical Probes: The reactive α-bromo ketone moiety can be used to covalently label biological macromolecules, such as proteins, allowing for the study of their function and localization.
Conclusion
2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is a chemical entity with significant potential in synthetic organic chemistry. This guide has provided a detailed account of its fundamental physicochemical properties, including its molecular weight and exact mass. While specific literature on its synthesis is sparse, a logical and feasible synthetic route has been proposed based on well-established chemical transformations. The inherent reactivity of the α-bromo ketone group, coupled with the electronic effects of the nitro and bromo substituents on the aromatic ring, positions this compound as a versatile intermediate for the development of new molecules with potential applications in medicinal chemistry and materials science. Further experimental validation of the proposed synthetic protocols and exploration of its reactivity are warranted to fully unlock the potential of this interesting molecule.
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ω-Brom-5-brom-2-nitroacetophenon. (n.d.). MCE. Retrieved March 22, 2026, from [Link]
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Synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025, January 27). YouTube. Retrieved March 22, 2026, from [Link]
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI. Retrieved March 22, 2026, from [Link]
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